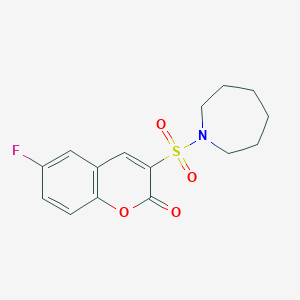

3-(azepane-1-sulfonyl)-6-fluoro-2H-chromen-2-one

Beschreibung

3-(Azepane-1-sulfonyl)-6-fluoro-2H-chromen-2-one is a fluorinated coumarin derivative featuring a seven-membered azepane ring substituted with a sulfonyl group at the 3-position of the coumarin scaffold. Coumarins are renowned for their diverse applications in pharmaceuticals, dyes, and materials science due to their intrinsic fluorescence, electronic properties, and bioactivity . The introduction of the azepane-sulfonyl moiety likely enhances solubility and modulates intermolecular interactions, which could influence crystallization behavior and biological target binding.

Eigenschaften

IUPAC Name |

3-(azepan-1-ylsulfonyl)-6-fluorochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO4S/c16-12-5-6-13-11(9-12)10-14(15(18)21-13)22(19,20)17-7-3-1-2-4-8-17/h5-6,9-10H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJHXDKDUCLHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)F)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepane-1-sulfonyl)-6-fluoro-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the chromenone core, followed by the introduction of the azepan-1-ylsulfonyl group and the fluorine atom. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and conditions would be tailored to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-(azepane-1-sulfonyl)-6-fluoro-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions may include the use of nucleophiles or electrophiles under controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 335.36 g/mol. Its structure features a chromenone core, which is a well-known scaffold in medicinal chemistry, modified with an azepan-1-ylsulfonyl group and a fluorine atom. These modifications significantly influence its chemical reactivity and biological activity.

Chemistry

In the field of chemistry, 3-(azepane-1-sulfonyl)-6-fluoro-2H-chromen-2-one serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution.

Table 1: Types of Reactions

| Reaction Type | Common Reagents | Purpose |

|---|---|---|

| Oxidation | Potassium permanganate | Introduce functional groups |

| Reduction | Sodium borohydride | Alter oxidation states |

| Substitution | Nucleophiles | Replace functional groups |

Biology

The compound is being investigated for its potential as a biochemical probe or inhibitor. Studies indicate that it may interact with specific molecular targets such as enzymes and receptors involved in various biological pathways.

Mechanism of Action : The compound’s structure allows it to bind with high affinity to target proteins, potentially modulating their activity. This interaction can lead to significant biological effects, making it an important subject of study in drug discovery.

Medicine

This compound has shown promise in medicinal applications, particularly in the development of anti-cancer therapies. Research indicates that compounds related to the chromenone scaffold exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines.

Case Study : In vitro studies have demonstrated that derivatives of chromenone can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | SGC-7901 | 0.4 | Tubulin polymerization inhibition |

| Compound B | MGC-803 | 0.9 | G2/M phase arrest |

| This Compound | Various | TBD | TBD |

Industry

In industrial applications, this compound can be utilized in the development of new materials or as a catalyst in chemical reactions. Its unique properties may lead to innovations in material science, particularly for creating compounds with specific optical or electronic properties.

Wirkmechanismus

The mechanism of action of 3-(azepane-1-sulfonyl)-6-fluoro-2H-chromen-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following comparison focuses on key structural, physicochemical, and functional differences between 3-(azepane-1-sulfonyl)-6-fluoro-2H-chromen-2-one and analogous coumarin derivatives.

Structural Features

Key Observations :

- The azepane-sulfonyl group introduces a bulky, electron-withdrawing substituent , which contrasts with smaller groups like acetyl or bromoacetyl. This may reduce crystallinity compared to 3-(2-bromoacetyl)-6-fluoro-2H-chromen-2-one, which forms dimers via C–H···O interactions .

Physicochemical Properties

Key Observations :

- The azepane-sulfonyl group’s polar sulfonyl moiety may improve aqueous solubility relative to bromoacetyl or thiazole derivatives.

- Crystallographic tools like SHELX and ORTEP are critical for resolving the packing motifs of these compounds, particularly hydrogen-bonding patterns (e.g., C–H···O/Br interactions in ).

Key Observations :

- Azepane-containing compounds (e.g., CAS 953077-37-7 ) are often explored in central nervous system (CNS) drug discovery due to their ability to cross the blood-brain barrier.

- The thiazole derivative in may exhibit enhanced antimicrobial activity due to the thiazole ring’s known role in disrupting bacterial membranes.

Biologische Aktivität

3-(azepane-1-sulfonyl)-6-fluoro-2H-chromen-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a chromenone core, which is a well-established scaffold in drug development, modified with an azepan-1-ylsulfonyl group and a fluorine atom. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 335.36 g/mol. The presence of the sulfonyl group and fluorine atom significantly influences its reactivity and biological interactions.

The mechanism of action for this compound involves its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The compound's unique structure allows for high-affinity binding to these targets, which is crucial for its biological efficacy .

Anticancer Properties

Recent studies have indicated that compounds related to the chromenone scaffold exhibit significant anticancer properties. For instance, the compound has been investigated for its potential to inhibit cell proliferation in various cancer cell lines. Research has shown that derivatives of chromenone can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | SGC-7901 | 0.4 | Tubulin polymerization inhibition |

| Compound B | MGC-803 | 0.9 | G2/M phase arrest |

| This compound | Various | TBD | TBD |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition capabilities, particularly against enzymes involved in cancer progression and inflammation. The presence of the sulfonyl group enhances its ability to act as an inhibitor by facilitating interactions with active sites on target enzymes .

Case Studies

A notable study conducted on similar chromenone derivatives demonstrated their effectiveness in inhibiting tubulin polymerization, which is critical for cancer cell division. In this study, the compounds were shown to induce apoptosis in a dose-dependent manner, confirming their potential as anticancer agents .

Another investigation highlighted the role of chromenone derivatives in modulating JNK signaling pathways in HER2-positive breast cancer models. The findings suggest that these compounds could serve as therapeutic agents targeting specific oncogenic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.